Cas no 725241-64-5 (Eltrombopag Impurity 102)

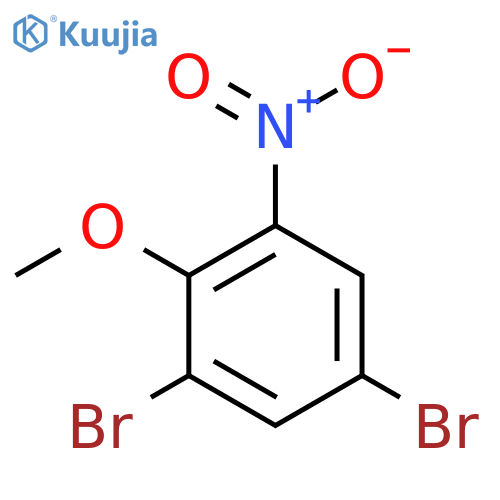

Eltrombopag Impurity 102 structure

商品名:Eltrombopag Impurity 102

Eltrombopag Impurity 102 化学的及び物理的性質

名前と識別子

-

- STL355335

- AKOS022060863

- 725241-64-5

- 1,5-dibromo-2-methoxy-3-nitrobenzene

- 4,6-dibromo-2-nitroanisole

- Benzene, 1,5-dibromo-2-methoxy-3-nitro-

- Eltrombopag Impurity 62

- MFCD24449873

- Eltrombopag Impurity 102

-

- インチ: 1S/C7H5Br2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3

- InChIKey: DKLXFVJCALPSBO-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(=C1OC)[N+](=O)[O-])Br

計算された属性

- せいみつぶんしりょう: 310.86157g/mol

- どういたいしつりょう: 308.86362g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.972±0.06 g/cm3(Predicted)

- ゆうかいてん: 80 °C(Solv: ethanol (64-17-5))

- ふってん: 336.4±37.0 °C(Predicted)

Eltrombopag Impurity 102 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB606861-250mg |

1,5-Dibromo-2-methoxy-3-nitrobenzene; . |

725241-64-5 | 250mg |

€170.40 | 2024-07-24 | ||

| abcr | AB606861-5g |

1,5-Dibromo-2-methoxy-3-nitrobenzene; . |

725241-64-5 | 5g |

€892.50 | 2024-07-24 | ||

| abcr | AB606861-10g |

1,5-Dibromo-2-methoxy-3-nitrobenzene; . |

725241-64-5 | 10g |

€1478.20 | 2024-07-24 | ||

| abcr | AB606861-1g |

1,5-Dibromo-2-methoxy-3-nitrobenzene; . |

725241-64-5 | 1g |

€288.00 | 2024-07-24 |

Eltrombopag Impurity 102 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

725241-64-5 (Eltrombopag Impurity 102) 関連製品

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:725241-64-5)Eltrombopag Impurity 102

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):171/529/876